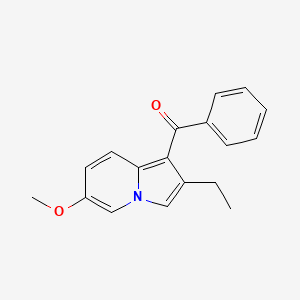
Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- typically involves the construction of the indole ring system, which is a common motif in many biologically active compounds. One of the prevalent methods for synthesizing indole derivatives is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for scaling up the production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact mechanism may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness: The uniqueness of Methanone, (2-ethyl-6-methoxy-1-indolizinyl)phenyl- lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
177558-38-2 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
(2-ethyl-6-methoxyindolizin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C18H17NO2/c1-3-13-11-19-12-15(21-2)9-10-16(19)17(13)18(20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Clé InChI |
VYIVRJFTLUMZCW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN2C=C(C=CC2=C1C(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


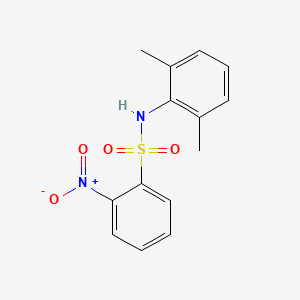
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
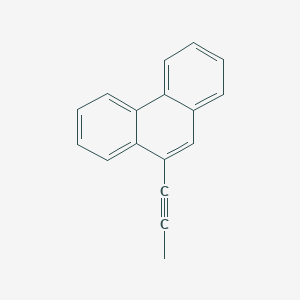

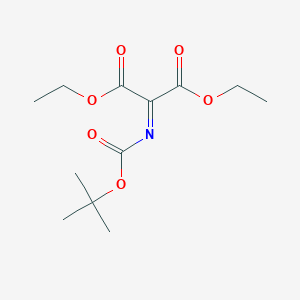
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
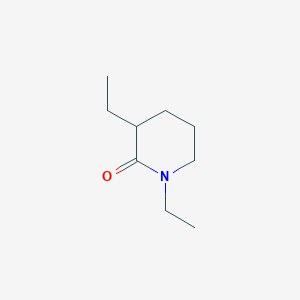
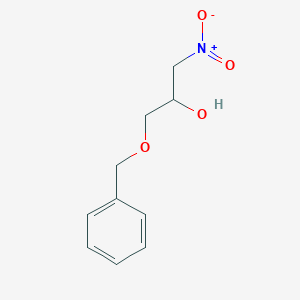

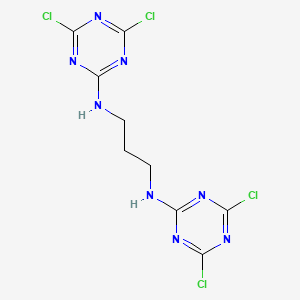

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
